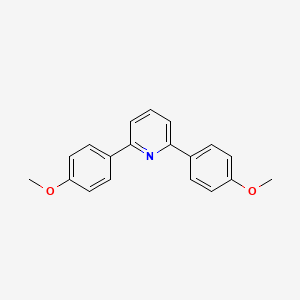

2,6-Bis(4-methoxyphenyl)pyridine

Description

BenchChem offers high-quality 2,6-Bis(4-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(4-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

21172-80-5 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2,6-bis(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C19H17NO2/c1-21-16-10-6-14(7-11-16)18-4-3-5-19(20-18)15-8-12-17(22-2)13-9-15/h3-13H,1-2H3 |

InChI Key |

GUIWEBZYRFRNGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 2,6-Bis(4-methoxyphenyl)pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Bis(4-methoxyphenyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Bis(4-methoxyphenyl)pyridine, a symmetrical aryl-substituted pyridine derivative. This class of compounds is of significant interest to researchers in materials science and drug discovery due to the unique photophysical and coordination properties imparted by the pyridine core and functionalized aryl substituents. This document details a robust synthetic protocol based on a multicomponent condensation reaction, explains the underlying chemical principles, and outlines a suite of analytical techniques for comprehensive structural verification and purity assessment. The methodologies are presented with a focus on causality, ensuring that researchers can not only replicate the procedures but also understand the rationale behind key experimental choices.

Introduction and Significance

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of aryl groups at the 2- and 6-positions creates a versatile bidentate ligand framework capable of coordinating with various metal ions, leading to applications in catalysis, light-emitting materials, and sensors. The specific incorporation of 4-methoxyphenyl groups can enhance fluorescence quantum yields and introduce sites for further functionalization.

This guide focuses on 2,6-Bis(4-methoxyphenyl)pyridine (Molecular Formula: C₁₉H₁₇NO₂, Molecular Weight: 291.35 g/mol )[2], presenting a reliable pathway to its synthesis and a detailed protocol for its characterization, aimed at providing researchers and drug development professionals with a practical and scientifically grounded resource.

Synthetic Strategy: A Multicomponent Condensation Approach

While methods like the Suzuki-Miyaura cross-coupling offer a powerful tool for constructing biaryl systems[3], a more convergent and atom-economical approach for a symmetrical molecule like 2,6-Bis(4-methoxyphenyl)pyridine is a one-pot multicomponent reaction. We will focus on a modified Kröhnke or Hantzsch-type pyridine synthesis, which involves the condensation of an acetophenone derivative with a nitrogen source.[4][5]

The chosen strategy involves the reaction of two equivalents of 4-methoxyacetophenone with a nitrogen donor, such as ammonia or hexamethyldisilazane (HMDS), typically under catalysis.[5] This method is advantageous due to the commercial availability of starting materials and the operational simplicity of a one-pot procedure.

Mechanistic Insights

The reaction proceeds through a series of well-established intermediates. The causality of the transformation is rooted in fundamental organic reactions:

-

Enamine/Enolate Formation: 4-methoxyacetophenone reacts with the nitrogen source (or under basic conditions) to form a reactive enamine or enolate intermediate.

-

Knoevenagel-type Condensation: This intermediate can react with a carbonyl source. In some variations, an aldehyde is used to form the 4-position of the pyridine ring. For a 2,6-disubstituted pyridine, one equivalent of the ketone can effectively act as the electrophile for the other.

-

Michael Addition: The enamine/enolate attacks an α,β-unsaturated carbonyl intermediate, formed in situ, via a conjugate addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration to form a dihydropyridine ring.[6]

-

Aromatization: The dihydropyridine intermediate is then oxidized to the stable aromatic pyridine ring, which is the thermodynamic driving force for the final step.[7]

Below is a conceptual diagram illustrating the key mechanistic steps.

Caption: Key steps in the condensation synthesis of the target pyridine.

Experimental Protocol

This section provides a detailed, step-by-step workflow for the synthesis, purification, and analysis of 2,6-Bis(4-methoxyphenyl)pyridine.

Synthesis Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

Caption: Experimental workflow from reactants to verified product.

Step-by-Step Procedure

Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

Reagents and Equipment:

-

4-Methoxyacetophenone (2.0 eq)

-

Ammonium acetate (5.0-10.0 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxyacetophenone (e.g., 3.0 g, 20 mmol), ammonium acetate (e.g., 15.4 g, 200 mmol), and glacial acetic acid (20 mL).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 4-6 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate should form.

-

Neutralization: Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or an ethyl acetate/hexane mixture. If necessary, flash column chromatography on silica gel can be employed for higher purity.

-

Drying: Dry the purified white or off-white solid product under vacuum to yield 2,6-Bis(4-methoxyphenyl)pyridine.

Characterization and Data Interpretation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Due to the C₂ symmetry of the molecule, the ¹H and ¹³C NMR spectra are simplified.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

Pyridine Ring Protons: A triplet for the proton at the 4-position (H-4) and a doublet for the protons at the 3- and 5-positions (H-3, H-5).

-

Aryl Protons: Two doublets corresponding to the protons on the 4-methoxyphenyl rings, exhibiting a characteristic AA'BB' splitting pattern.

-

Methoxy Protons: A sharp singlet for the six equivalent protons of the two methoxy groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment. Key expected signals include those for the pyridine ring carbons, the substituted and unsubstituted carbons of the phenyl rings, and the methoxy carbon.

| Predicted NMR Data for 2,6-Bis(4-methoxyphenyl)pyridine | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (d, 4H, Ar-H), ~7.8 (t, 1H, Py-H4), ~7.7 (d, 2H, Py-H3,5), ~7.0 (d, 4H, Ar-H), ~3.9 (s, 6H, -OCH₃).[8][9] | | ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~160 (C-OCH₃), ~157 (Py-C2,6), ~137 (Py-C4), ~132 (Ar-C), ~128 (Ar-CH), ~120 (Py-C3,5), ~114 (Ar-CH), ~55 (-OCH₃).[8][10] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 2,6-Bis(4-methoxyphenyl)pyridine, the expected molecular ion peak will confirm its elemental composition.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₉H₁₇NO₂ |

| Exact Mass | 291.1259 g/mol [2] |

| Expected [M+H]⁺ Peak | m/z = 292.1332 |

X-Ray Crystallography

For unambiguous structure determination in the solid state, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be grown (e.g., by slow evaporation from a solvent like ethanol), this technique can provide precise bond lengths, bond angles, and information about the planarity and packing of the molecules in the crystal lattice.[11] For related structures, the pyridine and phenyl rings are often not coplanar due to steric hindrance.[9][11]

Safety and Handling

Standard laboratory safety protocols should be followed. Acetic acid is corrosive, and organic solvents are flammable. All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 2,6-Bis(4-methoxyphenyl)pyridine via a multicomponent condensation reaction. The rationale behind the synthetic strategy and the interpretation of key characterization data from NMR and mass spectrometry have been thoroughly explained. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of functional organic materials and novel pharmaceutical scaffolds.

References

- Grokipedia. Hantzsch pyridine synthesis.

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2010). 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine. Available from: [Link]

-

The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

-

Canadian Journal of Chemistry. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

The Journal of Organic Chemistry. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]

-

Molecules. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

Organic Chemistry Frontiers. (2018). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

-

European Journal of Organic Chemistry. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Available from: [Link]

-

SpectraBase. 2,6-bis(4-Methoxyphenyl)pyridine - Optional[13C NMR]. Available from: [Link]

-

PubChem. 2,6-Bis(4-methoxyphenyl)pyridine. Available from: [Link]

-

IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Available from: [Link]

-

New Journal of Chemistry. (2019). Supporting Information. Available from: [Link]

-

LookChem. 2,6-diphenyl-4-(4′-methoxyphenyl)pyridine. Available from: [Link]

-

NIST WebBook. 2,6-Dimethyl-3,5-di(4-methoxyphenyl)pyridine. Available from: [Link]

-

Green Chemistry. (2013). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available from: [Link]

-

RSC Advances. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source. Available from: [Link]

-

NIST WebBook. Pyridine, 4-methoxy-. Available from: [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available from: [Link]

-

Molecules. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Available from: [Link]

-

IUCrData. (2023). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Available from: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2007). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Available from: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. Available from: [Link]

-

NIST WebBook. Pyridine, 2,4,6-trimethyl-. Available from: [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Available from: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 2,6-Bis(4-methoxyphenyl)pyridine | C19H17NO2 | CID 740843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scribd.com [scribd.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure Elucidation of 2,6-Bis(4-methoxyphenyl)pyridine

Executive Summary

Target Analyte: 2,6-Bis(4-methoxyphenyl)pyridine (C₁₉H₁₇NO₂) Primary Application: Tridentate ligand precursors, OLED host materials, and supramolecular synthons. Scope: This guide details the end-to-end workflow for the structural determination of 2,6-Bis(4-methoxyphenyl)pyridine. It moves beyond basic data collection to focus on the causality of crystal packing—specifically how the methoxy-induced torsion angles drive lattice stability.

Synthesis & Crystallization Protocol

Why this matters: High-quality single crystals require high-purity precursors. Impurities <1% can poison crystal growth faces, leading to twinning or micro-crystallinity.

Synthesis Route (Suzuki-Miyaura Coupling)

While Kröhnke synthesis is possible, the Suzuki-Miyaura coupling offers higher regioselectivity for the 2,6-substitution pattern, minimizing 4-substituted byproducts.

Reagents:

-

2,6-Dibromopyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (2.5 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (3.0 eq, 2M aqueous)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Protocol:

-

Degassing: Sparge solvent mixture with Argon for 30 mins (Critical to prevent Pd oxidation).

-

Reflux: Heat to 90°C for 24 hours under inert atmosphere.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Column chromatography (SiO₂, Hexane:EtOAc 8:2).

Crystal Growth Strategy

For X-ray diffraction, we require a single crystal with dimensions ~0.2 x 0.2 x 0.2 mm.

-

Solvent System: Dichloromethane (DCM) / Methanol (1:1).

-

Mechanism: DCM solubilizes the aromatic core; Methanol acts as a poor solvent to induce nucleation as DCM evaporates.

-

Procedure: Dissolve 20 mg of purified compound in 2 mL DCM. Add 2 mL MeOH carefully. Cover with parafilm and poke 3 pinholes. Allow to stand at 20°C for 3-5 days.

Single Crystal X-Ray Diffraction (SC-XRD) Workflow

Data Collection Parameters

To ensure authoritative data, the following collection strategy is recommended using a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source.

| Parameter | Setting | Rationale |

| Temperature | 100 K (Cryostream) | Minimizes thermal vibration (atomic displacement parameters), improving resolution of the methoxy groups. |

| Resolution | 0.8 Å (min) | Required to resolve C-H...O hydrogen bonds accurately. |

| Completeness | > 99.5% | Ensures no missing reflections for accurate space group determination. |

| Redundancy | > 4.0 | Improves signal-to-noise ratio for weak high-angle reflections. |

Structural Solution Logic

The structure typically solves in a monoclinic or triclinic system. The key challenge with 2,6-bis(aryl)pyridines is the torsion angle between the central pyridine ring and the pendant phenyl rings.

-

Twist Mechanism: Steric hindrance between the pyridine hydrogens (H3/H5) and the phenyl ortho-hydrogens prevents coplanarity. Expect torsion angles of 15°–35°.

-

Refinement Tip: If the methoxy methyl group shows high thermal ellipsoids, check for rotational disorder. A split-site model (PART 1 / PART 2 in SHELXL) may be required.

Structural Analysis & Intermolecular Interactions[2][3][4][5][6][7]

The Hirshfeld Surface Analysis

Standard "ball and stick" models fail to visualize the volume and weak interactions that hold the crystal together. We use Hirshfeld surface analysis (mapped with

Workflow:

-

Generate surface based on electron density.

-

Map

(normalized contact distance).-

Red spots: Distances shorter than van der Waals radii (Strong interactions: Hydrogen bonds).

-

White regions: Van der Waals contact.

-

Blue regions: No close contact.

-

Expected Interaction Fingerprint for C₁₉H₁₇NO₂:

| Interaction Type | Contribution (%) | Structural Feature |

| H...H | ~45 - 50% | Dispersive forces between aromatic protons. |

| C...H (π-interactions) | ~25 - 30% | T-shaped or parallel-displaced stacking between Pyridine and Phenyl rings. |

| O...H | ~10 - 15% | Weak hydrogen bonding: C-H...O (Methoxy oxygen acting as acceptor). |

Packing Motifs

The crystal lattice is stabilized by a combination of C-H...O and C-H...π interactions.

-

Dimers: Centrosymmetric dimers often form via C-H...O interactions between the methoxy oxygen of Molecule A and a pyridine/phenyl proton of Molecule B.

-

Herringbone vs. Stacking: Due to the "twisted" nature of the molecule (non-planar), it resists perfect π-stacking, often adopting a herringbone motif to maximize packing efficiency.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from crystal selection to structural validation, emphasizing the decision nodes (diamonds) that ensure data integrity.

Caption: Workflow for the structural elucidation of 2,6-Bis(4-methoxyphenyl)pyridine, integrating synthesis, diffraction, and computational surface analysis.

References

-

Primary Structure Source: Gao, K., et al. (2012). Iron-Catalyzed Oxidative Magneziation of 2-Substituted Pyridines. Advanced Synthesis & Catalysis, 354(8), 1509-1516. (Contains CCDC 854353 for 2,6-bis(4-methoxyphenyl)pyridine).[4] [Link]

-

Methodology (Hirshfeld Analysis): Spackman, M. A., & Jayatilaka, D. (2009).[3] Hirshfeld surface analysis.[2][5][6][3][7] CrystEngComm, 11(1), 19-32. [Link]

-

Refinement Software Standards: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

Database Verification: Cambridge Crystallographic Data Centre (CCDC). Entry 854353: 2,6-bis(4-methoxyphenyl)pyridine.[8][4] [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. journals.iucr.org [journals.iucr.org]

- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 4. 2,6-Bis(4-methoxyphenyl)pyridine | C19H17NO2 | CID 740843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of Substituted Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the solvatochromic behavior of substituted pyridine compounds. Moving beyond a simple recitation of facts, we will delve into the underlying principles, experimental methodologies, and practical applications of this fascinating phenomenon. As researchers and drug development professionals, understanding how the local environment influences the photophysical properties of molecules is paramount for designing sensitive probes, characterizing biological systems, and developing novel therapeutic agents.

The Phenomenon of Solvatochromism: A Symphony of Solute-Solvent Interactions

Solvatochromism describes the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is altered. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. The energy difference between these states, and thus the wavelength of light absorbed or emitted, is modulated by the surrounding solvent molecules.

Substituted pyridines, with their inherent dipole moment and the tunability of their electronic properties through substitution, represent a versatile class of compounds that often exhibit pronounced solvatochromism. This behavior is primarily driven by intramolecular charge transfer (ICT), a process we will explore in detail.

There are two main types of solvatochromism:

-

Positive Solvatochromism (Bathochromic Shift): The absorption or emission maximum shifts to a longer wavelength (red shift) as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

-

Negative Solvatochromism (Hypsochromic Shift): The absorption or emission maximum shifts to a shorter wavelength (blue shift) with increasing solvent polarity. This is observed when the ground state is more polar than the excited state, leading to greater stabilization of the ground state in polar environments. A classic example of a compound exhibiting strong negative solvatochromism is the pyridinium N-phenolate betaine dye, often referred to as Reichardt's dye.

To quantify the effect of the solvent, various empirical solvent polarity scales have been developed. Two of the most widely used are:

-

Reichardt's ET(30) Scale: This scale is based on the transition energy (in kcal/mol) of the longest-wavelength absorption band of the highly solvatochromic Reichardt's dye. The significant charge separation in the ground state of this dye makes its absorption spectrum extremely sensitive to the surrounding solvent polarity.

-

Kamlet-Taft Parameters: This multiparameter approach dissects the solvent's polarity into three contributing factors:

-

α: The solvent's hydrogen-bond donating (HBD) ability.

-

β: The solvent's hydrogen-bond accepting (HBA) ability.

-

π *: The solvent's dipolarity/polarizability.

-

These scales are invaluable tools for correlating the observed spectral shifts with specific solute-solvent interactions.

The Engine of Solvatochromism in Substituted Pyridines: Intramolecular Charge Transfer (ICT)

The solvatochromic behavior of many substituted pyridines is underpinned by an Intramolecular Charge Transfer (ICT) process. This occurs in molecules that possess both an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated system. The pyridine ring itself can act as an acceptor, and its electron-accepting strength can be modulated by substituents.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acceptor part of the molecule. This creates an excited state with a significantly larger dipole moment than the ground state.

The extent of this charge transfer and the energy of the ICT state are highly sensitive to the surrounding solvent. In polar solvents, the highly dipolar ICT state is stabilized through dipole-dipole interactions, leading to a lowering of its energy level. This results in a red shift (positive solvatochromism) in the emission spectrum. Conversely, in non-polar solvents, the ICT state is less stabilized, and the emission occurs at higher energy (shorter wavelength).

Experimental Characterization: A Step-by-Step Protocol for UV-Vis Spectroscopic Analysis

The investigation of solvatochromic behavior is primarily conducted using UV-Visible absorption and fluorescence spectroscopy. Here, we provide a robust, self-validating protocol for such studies.

Objective: To determine the solvatochromic shift of a substituted pyridine compound in a range of solvents with varying polarities.

Materials:

-

Substituted pyridine compound of interest

-

A selection of spectroscopic grade solvents covering a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide, water)

-

UV-Vis spectrophotometer

-

Fluorometer (if studying emission solvatochromism)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Experimental Workflow:

Detailed Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the substituted pyridine compound.

-

Dissolve it in a suitable, relatively non-volatile solvent in which the compound is highly soluble (e.g., acetonitrile or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mM). The choice of this initial solvent is for ease of handling and accurate dilution; it will be present in very small amounts in the final working solutions.

-

-

Preparation of Working Solutions:

-

For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be such that the maximum absorbance falls within the linear dynamic range of the spectrophotometer (typically between 0.1 and 1.0 absorbance units). This is a critical step to ensure adherence to the Beer-Lambert law.

-

Self-Validation Check: Prepare a series of dilutions in one solvent to confirm that the absorbance is linear with concentration in the chosen range.

-

-

UV-Vis Spectroscopic Measurements:

-

Set the spectrophotometer to scan a wavelength range that encompasses the expected absorption of the compound.

-

Use a quartz cuvette with a 1 cm path length.

-

First, record a baseline spectrum using the pure solvent.

-

Then, record the absorption spectrum of the working solution in that solvent.

-

Repeat this procedure for all the selected solvents, ensuring the cuvette is thoroughly cleaned and rinsed with the next solvent before each measurement.

-

-

Fluorescence Spectroscopic Measurements (if applicable):

-

Excite the sample at a wavelength where it absorbs strongly, typically at or near its λmax in a given solvent.

-

Record the emission spectrum over a suitable wavelength range.

-

Repeat for all solvents.

-

-

Data Analysis:

-

From the recorded spectra, determine the wavelength of maximum absorbance (λmax) or emission for each solvent.

-

Convert λmax (in nm) to wavenumbers (ν̃ in cm-1) using the formula: ν̃ = 107 / λmax.

-

Plot the transition energy (often expressed in kcal/mol, ET = 2.859 × 10-3 × ν̃) against a known solvent polarity scale, such as Reichardt's ET(30) values.

-

For a more detailed analysis, perform a multiparametric regression using the Kamlet-Taft parameters (α, β, and π*) to understand the specific contributions of hydrogen bond acidity, basicity, and dipolarity/polarizability to the observed solvatochromic shifts.

-

Structure-Property Relationships: A Comparative Look at Substituted Pyridines

The magnitude and direction of the solvatochromic shift in substituted pyridines are highly dependent on the nature and position of the substituents on the pyridine ring and any appended aromatic systems. Electron-donating groups (e.g., -NH2, -OR) and electron-withdrawing groups (e.g., -CN, -NO2) can be strategically placed to enhance the ICT character and, consequently, the solvatochromic response.

| Compound Class | Substituents | General Solvatochromic Behavior | Key Observations |

| Arylazo Pyridones | Azo group as acceptor, various substituents on the aryl ring | Positive Solvatochromism | The azo-hydrazone tautomeric equilibrium is also solvent and substituent dependent. |

| Distyrylpyridines | Styryl groups with donor substituents (e.g., -N(CH3)2) | Positive Solvatochromism | Protonation of the pyridine nitrogen in acidic solvents can lead to a large hypsochromic shift. |

| Donor-π-Acceptor Pyridinium Dyes | Pyridinium acts as the acceptor | Negative Solvatochromism | The ground state is highly polar (zwitterionic), leading to significant stabilization in polar solvents. |

Applications in Drug Development and Chemical Sensing

The sensitivity of the photophysical properties of substituted pyridines to their local environment makes them powerful tools in both drug development and chemical sensing.

In Drug Development:

-

Probing Biomembrane Environments: Solvatochromic pyridine derivatives can be designed to partition into lipid bilayers. The observed spectral shifts can then provide information about the local polarity and hydration of the membrane, which is crucial for understanding drug-membrane interactions and the mechanisms of drug transport.

-

Monitoring Protein-Ligand Binding: If a solvatochromic pyridine-based drug or probe binds to a protein, the change in the microenvironment of the binding pocket (which is typically less polar than the aqueous bulk) can induce a spectral shift. This can be used to study binding events and determine binding constants.

-

Drug Delivery Systems: The release of a drug from a carrier system can be monitored if the drug itself or a co-encapsulated probe is solvatochromic, as the polarity of the environment will change upon release.

In Chemical Sensing:

-

Solvent Polarity Sensors: As discussed, compounds like Reichardt's dye are the basis for empirical solvent polarity scales.

-

Ion Sensing: The coordination of metal ions to a substituted pyridine can alter its electronic structure and, consequently, its solvatochromic behavior, enabling the detection of specific ions.

-

pH Sensors: Protonation or deprotonation of the pyridine nitrogen or other functional groups can lead to significant color changes, making these compounds effective pH indicators.

Conclusion

The solvatochromic behavior of substituted pyridine compounds is a rich and multifaceted field with significant implications for both fundamental research and practical applications. By understanding the interplay between molecular structure, intramolecular charge transfer, and solvent interactions, researchers can design and utilize these molecules as sophisticated probes to interrogate complex chemical and biological systems. The methodologies outlined in this guide provide a robust framework for the reliable characterization of these fascinating compounds, paving the way for new discoveries in materials science, chemical biology, and drug development.

References

-

Mijin, D., Vukićević, R., Božić, B., Valentić, N., Vitnik, Ž., & Ušćumlić, G. (2012). Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes. Chemistry Central Journal, 6(1), 83. [Link]

-

Reichardt, C. (2003). Pyridinium N-phenolate betaine dyes as empirical indicators of solvent polarity: Some new findings. Pure and Applied Chemistry, 76(10), 1903-1919. [Link]

- Reichardt, C., Löbbecke, S., Mehranpour, A. M., & Schäfer, G. (1996). Pyridinium N-phenoxide betaines and their application to the determination of solvent polarities, XXIV.1 Syntheses and UV-vis spectroscopic properties of new lipophilic tert-butyl-

Methodological & Application

2,6-Bis(4-methoxyphenyl)pyridine as a fluorescent probe for metal ion detection

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the characterization and utilization of 2,6-Bis(4-methoxyphenyl)pyridine (referred to herein as PT-OCH3 ) as a fluorescent probe.[1][2] While primarily documented as a sensitive pH sensor for superacid generation, its structural properties make it a potent candidate for detecting Lewis acidic metal ions (e.g., Ag⁺, Zn²⁺) via Intramolecular Charge Transfer (ICT) modulation.

Application Note: 2,6-Bis(4-methoxyphenyl)pyridine (PT-OCH3) for Cation Detection[1][2]

Introduction & Scientific Rationale

2,6-Bis(4-methoxyphenyl)pyridine is a "Push-Pull" fluorophore consisting of an electron-deficient pyridine core flanked by two electron-rich 4-methoxyphenyl (anisyl) donors.

-

Mechanism of Action (ICT): In its neutral state, the molecule exhibits weak fluorescence due to moderate Intramolecular Charge Transfer (ICT). Upon binding a cation (H⁺ or Metal Ion Mⁿ⁺) at the pyridine nitrogen, the electron-withdrawing capability of the central ring increases significantly. This enhances the ICT from the methoxy donors to the pyridinium acceptor, typically resulting in a bathochromic shift (red-shift) and a quantum yield enhancement ("Turn-On" response) .

-

Target Analytes:

-

Primary: Protons (H⁺) in strong acidic media (pH < 3).

-

Secondary (Metal Ions): Soft and borderline Lewis acids (e.g., Ag⁺ , Zn²⁺ ) that coordinate to the pyridine nitrogen, mimicking protonation. Paramagnetic ions (e.g., Cu²⁺ ) may cause fluorescence quenching via Electron Transfer (ET) or Paramagnetic Enhancement of Intersystem Crossing.

-

Chemical & Physical Properties[1][3][4][5][6][7][8][9][10][11][12]

| Property | Data | Notes |

| IUPAC Name | 2,6-bis(4-methoxyphenyl)pyridine | CAS: 21172-80-5 |

| Molecular Formula | C₁₉H₁₇NO₂ | MW: 291.35 g/mol |

| Solubility | DMSO, Acetonitrile, CH₂Cl₂, Ethanol | Insoluble in water (requires organic co-solvent) |

| Excitation ( | 300 – 320 nm | |

| Emission ( | 360 – 450 nm | Solvent and cation dependent |

| Quantum Yield ( | Low (Neutral) | E.g., |

| Binding Stoichiometry | Typically 1:1 (Metal:Ligand) | Forms linear or tetrahedral complexes depending on the metal |

Mechanism Visualization

The following diagram illustrates the transition from the neutral "Weak ICT" state to the cation-bound "Strong ICT" state.

Caption: Schematic of the sensing mechanism. Binding of a cation (M+) enhances electron withdrawal of the pyridine ring, facilitating charge transfer from methoxy groups and increasing fluorescence.

PART 2: Experimental Protocols

Protocol 1: Stock Solution Preparation

Objective: Create stable, reproducible stock solutions for spectral screening.

-

Weighing: Accurately weigh 2.91 mg of PT-OCH3 solid.

-

Dissolution: Dissolve in 10 mL of spectroscopic-grade DMSO or Acetonitrile (ACN) .

-

Result: This yields a 1.0 mM (10⁻³ M) primary stock solution.

-

-

Storage: Store in an amber glass vial at 4°C. Stable for >1 month.

-

Working Solution: Dilute the stock 1:100 in the desired solvent (e.g., ACN/Water mixture) to achieve a 10 µM working concentration for UV-Vis/Fluorescence assays.

Protocol 2: Metal Ion Selectivity Screening

Objective: Determine which metal ions induce a fluorescent response.

Reagents:

-

PT-OCH3 Working Solution (10 µM in ACN:H₂O 1:1, buffered to pH 7.4 with HEPES if testing metals to avoid pH interference).

-

Metal Salts (Cl⁻ or NO₃⁻ salts of Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ag⁺, Hg²⁺, Pb²⁺). Prepare 10 mM aqueous stocks.

Procedure:

-

Blank Preparation: Add 3 mL of PT-OCH3 working solution to a quartz cuvette. Record emission spectrum (

nm, scan 330–600 nm). -

Screening: For each metal ion:

-

Data Analysis: Plot Relative Fluorescence Intensity (

) at-

Expectation:Ag⁺ and Zn²⁺ are likely to show enhancement (Turn-On). Cu²⁺ and Fe³⁺ may show quenching (Turn-Off).

-

Protocol 3: Titration & Limit of Detection (LOD)

Objective: Quantify binding affinity (

Procedure:

-

Baseline: Place 3 mL of PT-OCH3 (10 µM) in the cuvette. Measure

. -

Titration: Sequentially add small volumes (0.5 – 2 µL) of the target metal stock (e.g., Zn²⁺) to increase concentration from 0 to 50 µM.

-

Measurement: Mix and record the spectrum after each addition.

-

Calculation:

-

Plot Fluorescence Intensity (

) vs. [Metal Ion]. -

LOD Calculation:

, where -

Binding Constant (

): Fit data to the Benesi-Hildebrand equation:

-

Protocol 4: Synthesis of PT-OCH3 (Reference Standard)

If commercial stock is unavailable, synthesize as follows (Suzuki Coupling):

Reagents:

-

2,6-Dibromopyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (2.5 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2 M aqueous solution)

-

Toluene/Ethanol (2:1 v/v)

Steps:

-

Mix: Combine reactants in a round-bottom flask under Nitrogen/Argon atmosphere.

-

Reflux: Heat to 90°C for 12–24 hours.

-

Extraction: Cool, extract with Dichloromethane (DCM), and wash with brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Validation: Confirm structure via ¹H NMR (Look for methoxy singlets ~3.8 ppm and pyridine protons).[4]

Workflow Diagram

Caption: Step-by-step workflow from stock preparation to data analysis for metal ion sensing.

References

-

PubChem. 2,6-Bis(4-methoxyphenyl)pyridine - Compound Summary.[5] National Library of Medicine. Available at: [Link]

-

Kabatc, J., et al. (2020). Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators.[6] Sensors (Basel), 20(11), 3043. Available at: [Link]

-

Findik, E., et al. (2009).[7] A systematic study on the absorption and fluorescence properties of 2,4,6-triaryl and tripyridylpyridines. Turkish Journal of Chemistry, 33, 677-684. Available at: [Link]

-

Tang, X., et al. (2011). Synthesis and characterization of a fluorescent polymer containing 2,6-bis(2-thienyl) pyridine moieties. Chemical Communications (Supporting Info). Available at: [Link]

Sources

- 1. Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. rsc.org [rsc.org]

- 4. biolmolchem.com [biolmolchem.com]

- 5. 2,6-Bis(4-methoxyphenyl)pyridine | C19H17NO2 | CID 740843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application of 2,6-Bis(4-methoxyphenyl)pyridine in organic light-emitting diodes (OLEDs)

Executive Summary

2,6-Bis(4-methoxyphenyl)pyridine (CAS: 21172-80-5) is a pivotal tridentate (

The inclusion of methoxy (-OMe) groups at the para-position of the phenyl rings serves three critical functions in OLED design:

-

Electronic Tuning: Acts as a strong electron donor, raising the Highest Occupied Molecular Orbital (HOMO) level to facilitate hole injection from the host material.

-

Solubility Enhancement: Improves the solubility of the resulting metal complexes in organic solvents, enabling solution-processed OLED fabrication (e.g., spin coating or inkjet printing).

-

Spectral Shift: Induces a bathochromic (red) shift in the emission spectrum compared to the unsubstituted phenylpyridine analogue, typically pushing emission into the desirable green-yellow region.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The molecule consists of a central electron-deficient pyridine ring flanked by two electron-rich 4-methoxyphenyl groups. This "push-pull" electronic structure (Donor-Acceptor-Donor) makes it an excellent candidate for bipolar host materials or ligand precursors.

Key Physical Properties

| Property | Value / Characteristic | Relevance to OLEDs |

| Molecular Formula | - | |

| Molecular Weight | 291.35 g/mol | Low enough for vacuum sublimation. |

| HOMO Level | ~ -5.6 eV (Estimated) | Matches common HTLs (e.g., TAPC, TCTA). |

| Triplet Energy ( | ~ 2.6 - 2.8 eV | Suitable host for Green/Red phosphors. |

| Coordination Mode | Tridentate ( | Forms highly rigid, thermally stable metal complexes. |

Experimental Protocols

Protocol A: High-Purity Ligand Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize electronic-grade 2,6-bis(4-methoxyphenyl)pyridine with >99.5% purity.

Rationale: While Kröhnke pyridine synthesis is possible, the Suzuki coupling of 2,6-dibromopyridine is preferred for OLED applications due to superior control over impurities and higher yields.

Reagents:

-

2,6-Dibromopyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (2.5 eq)

- (0.05 eq) - Catalyst

- (2M aqueous solution, 4.0 eq)

-

Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Inert Setup: Charge a 3-neck round-bottom flask with 2,6-dibromopyridine, 4-methoxyphenylboronic acid, and

. Evacuate and backfill with Argon ( -

Solvation: Add degassed 1,4-Dioxane via syringe. Add the degassed

solution. -

Reaction: Heat the mixture to reflux (100°C) for 24 hours under vigorous stirring. The solution should turn dark (catalyst activation).

-

Work-up: Cool to room temperature. Extract with Dichloromethane (DCM) and wash with brine. Dry the organic layer over

.[1] -

Purification (Critical):

-

Pass the crude residue through a silica gel column using Hexane:Ethyl Acetate (8:2) as eluent.

-

Recrystallization: Dissolve the solid in minimal boiling Ethanol and cool slowly to 4°C. Collect white needles.

-

Quality Control: Confirm purity via HPLC. Target >99.5% (area).

-

Protocol B: Synthesis of Phosphorescent Platinum(II) Complex

Objective: Convert the ligand into the active emitter [Pt(L)Cl].

Rationale: The

Reagents:

-

Ligand (from Protocol A) (1.0 eq)

- (1.0 eq)

-

Solvent: Glacial Acetic Acid (

)

Step-by-Step Methodology:

-

Mixing: Dissolve the ligand and

in glacial acetic acid in a pressure tube. -

C-H Activation: Heat to 110°C for 3 days. The reaction involves electrophilic substitution of the Platinum onto the phenyl rings (cyclometalation).

-

Precipitation: The product often precipitates as a yellow/orange solid. Pour the mixture into water to complete precipitation.

-

Isolation: Filter the solid and wash exclusively with water, then Methanol, then Diethyl Ether.

-

Sublimation: For device fabrication, the complex must be purified by thermal gradient sublimation (

at

Visualization of Workflows

Figure 1: Synthesis & Device Integration Workflow

Caption: Workflow from raw material synthesis to active OLED emitter integration.

Figure 2: OLED Device Architecture (PHOLED Stack)

Caption: Standard PHOLED architecture utilizing the Pt-complex as the emissive dopant in the EML.

Performance Optimization & Troubleshooting

Concentration Quenching

Platinum(II) complexes are planar and prone to stacking (aggregation) in the solid state. This leads to excimer emission (broad, red-shifted) or concentration quenching (reduced efficiency).

-

Solution: Optimize doping concentration. Typically, 6-8 wt% in a host matrix (like CBP or mCP) is optimal.

-

Advanced: Use bulky substituents on the pyridine ring (e.g., mesityl group) to sterically hinder stacking if narrow emission is required.

Host Matching

The triplet energy (

-

Recommended Hosts: CBP (

eV) or mCP ( -

Mismatch Consequence: If

, the exciton is quenched by the host, drastically reducing efficiency.

Impurity Management

Halide impurities (Br, Cl) from the synthesis act as deep traps for charge carriers.

-

Protocol: Perform at least two cycles of sublimation before device fabrication.

-

Verification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure Pd (from catalyst) is <10 ppm.

References

-

Suzuki-Miyaura Coupling Protocol: BenchChem Technical Support. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. (2025).[2][3][4][1]

-

Ligand Characterization: PubChem. 2,6-Bis(4-methoxyphenyl)pyridine Compound Summary. (2025).[2][3][4][1]

-

Pt(II) Complex Photophysics: Recent Advances in Phosphorescent Pt(II) Complexes Featuring Metallophilic Interactions. AIR Unimi.

-

OLED Device Physics: Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs. ACS Omega (2021).

-

General Synthesis of 2,6-Diarylpyridines: HeteroLetters. Microwave Promoted Suzuki Couplings of 2,6-Dibromo Pyridine.[5] (2013).[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Bis(4-methoxyphenyl)pyridine | C19H17NO2 | CID 740843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. heteroletters.org [heteroletters.org]

Suzuki-Miyaura cross-coupling reactions utilizing pyridine-based boronic esters

Topic: Overcoming Heterocyclic Instability: Advanced Protocols for Suzuki-Miyaura Coupling of Pyridine-Based Boronic Esters Content Type: Detailed Application Note & Protocols Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists

Executive Summary

The incorporation of pyridine moieties into drug scaffolds is a cornerstone of medicinal chemistry, yet the Suzuki-Miyaura cross-coupling of 2-pyridyl boronic esters remains one of the most capricious transformations in organic synthesis.[1] The failure mode is rarely catalytic inactivity but rather the rapid, pH-dependent protodeboronation of the carbon-boron bond, which outcompetes the transmetallation step.

This guide moves beyond standard "recipe" approaches, providing a mechanistic rationale for selecting between Slow-Release Strategies (MIDA boronates) and Rapid-Activation Strategies (Buchwald Precatalysts) . It includes self-validating protocols designed to minimize reagent decomposition and maximize catalytic turnover.

Part 1: The Mechanistic Challenge (Protodeboronation)

To successfully couple pyridine boronates, one must understand why they fail. Unlike phenyl boronic acids, 2-pyridyl derivatives possess a basic nitrogen atom capable of coordinating to the boron center or facilitating proton transfer.

The "Cycle of Death" vs. The Productive Cycle

In neutral or aqueous media, the basicity of the pyridine nitrogen (

Figure 1: The kinetic competition. Successful coupling requires increasing the rate of transmetallation (

Part 2: Strategic Selection of Boronic Esters

The choice of boron species dictates the experimental protocol. Do not interchange these reagents without altering the conditions.

| Feature | Pinacol Esters (BPin) | MIDA Boronates |

| Stability | Low to Moderate (2-pyridyl is unstable) | High (Air/Bench stable indefinitely) |

| Mechanism | Direct Transmetallation | Slow Release : Hydrolysis |

| Primary Use | Rapid coupling with highly active catalysts | Difficult, unstable substrates (2-pyridyl, vinyl) |

| Key Reagent | Anhydrous base or Cu(I) additives | Aqueous base (necessary for hydrolysis) |

| Ideal Catalyst | Buchwald G3/G4 (Rapid turnover) | Pd(OAc)₂/SPhos or XPhos (Robustness) |

Part 3: Detailed Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Unstable 2-pyridyl substrates, scale-up batches, and reactions where protodeboronation is the primary failure mode.

Concept: The MIDA ligand masks the boron. Under reversible hydrolytic conditions, the active boronic acid is released slowly.[2] The concentration of free boronic acid remains low (

Materials

-

Electrophile: Aryl Chloride or Bromide (1.0 equiv)[3]

-

Nucleophile: 2-Pyridyl MIDA boronate (1.2 – 1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%) OR Pd-XPhos G3 (3 mol%)

-

Promoter: Cu(OAc)₂ (50 mol%) – Critical for 2-pyridyls to facilitate transmetallation.

-

Base: K₂CO₃ or K₃PO₄ (5.0 equiv)

-

Solvent: DMF/Isopropanol (4:1 ratio) or Dioxane/H₂O (5:1)

-

Temp: 100 °C

Step-by-Step Workflow

-

Solvent Prep: Degas the DMF and Isopropanol separately by sparging with Argon for 15 minutes.

-

Solids Assembly: In a reaction vial equipped with a stir bar, combine the 2-Pyridyl MIDA boronate, Aryl Halide, Copper(II) Acetate, and Base.

-

Note: If using Pd₂(dba)₃/XPhos, add them as solids here. If using G3 precatalyst, add here.

-

-

Activation: Seal the vial and purge with Argon x3 (vac/fill cycles).

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat to 100 °C.

-

Visual Check: The reaction usually turns a dark brown/black. If it remains pale yellow, the catalyst may not have activated (check phosphine quality).

-

Monitoring: Monitor by LCMS. You will see the MIDA boronate peak decrease, but you should not see a large spike of free boronic acid. If you see free acid accumulating, the coupling is too slow (catalyst death).

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to remove MIDA byproduct) and then Brine. Dry over Na₂SO₄.

-

Scavenging: Treat crude organic phase with thiourea-functionalized silica (e.g., SiliaMetS® Thiol) to remove residual Pd and Cu.

Protocol B: The "Anhydrous Rapid-Fire" Method (Pinacol Esters)

Best for: 3- or 4-pyridyl esters, or 2-pyridyl esters when MIDA is unavailable. Concept: Uses a highly active precatalyst to force the coupling to complete before the substrate can decompose. Strictly anhydrous conditions prevent protonolysis.

Materials

-

Electrophile: Aryl Bromide (1.0 equiv)[3]

-

Nucleophile: Pyridyl Pinacol Boronate (1.5 equiv)

-

Precatalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

-

Why G3? It generates the active L-Pd(0) species instantaneously upon base exposure, unlike Pd(OAc)₂ which requires reduction.[4]

-

-

Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

-

Solvent: 1,4-Dioxane or THF (Anhydrous)

-

Temp: 60–80 °C

Step-by-Step Workflow

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Reagent Charge: Add Aryl Bromide, Pyridyl Pinacol Ester, K₃PO₄, and the G3 Precatalyst inside a glovebox or under a positive pressure of Argon.

-

Solvent Addition: Add anhydrous Dioxane.

-

Critical: Water content must be <50 ppm.

-

-

Reaction: Heat to 80 °C immediately.

-

Time: These reactions are often fast (1–4 hours).

-

-

Quench: Cool to RT and filter through a pad of Celite to remove insoluble salts.

Part 4: System Suitability & Troubleshooting

Before committing valuable GMP intermediates, run a System Suitability Test (SST) using cheap model substrates (e.g., 2-chloropyridine + phenylboronic acid).

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Start material consumed, no product, Pyridine detected | Protodeboronation | Switch to Protocol A (MIDA) . The substrate is too unstable for direct coupling. |

| Start material remains, Catalyst precipitates (black) | Catalyst Poisoning | Pyridine nitrogen is binding Pd. Switch to XPhos or SPhos (bulky ligands prevent N-binding). Increase Temp. |

| MIDA Boronate remains unreacted | Hydrolysis too slow | Add more water to the solvent system. Ensure Base is fully soluble. |

| Homocoupling of Boronate | Oxidative Coupling | Oxygen leak. Degas solvents more rigorously. |

Visualization: The MIDA "Slow Release" Logic

Figure 2: The MIDA strategy decouples the instability of the acid from the reaction time by maintaining a low steady-state concentration of the active species.[3]

References

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[5][6]2009 , 131, 6961–6963.

-

Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] J. Am. Chem. Soc.[5][6]2010 , 132, 14073–14075.[5]

-

Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angew.[3][7] Chem. Int. Ed.2008 , 47, 4695–4698.

-

Deng, X. et al. "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." Org.[3][6] Lett.2009 , 11, 345–347.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimization of reaction conditions for Suzuki coupling of 2-pyridyl nucleophiles

Topic: Optimization of reaction conditions for Suzuki coupling of 2-pyridyl nucleophiles Audience: Researchers, scientists, and drug development professionals.

The "2-Pyridyl Paradox": Core Mechanistic Challenges

Executive Summary: The coupling of 2-pyridyl nucleophiles (boronic acids/esters) is historically one of the most challenging cross-coupling reactions. The difficulty stems from two competing failure modes: rapid protodeboronation of the nucleophile and catalyst poisoning by the pyridine nitrogen.

The Mechanism of Failure

Unlike phenyl boronic acids, 2-pyridyl boronic acids possess a basic nitrogen atom adjacent to the C-B bond. Under neutral or physiological pH, this creates a zwitterionic intermediate where the boronate is negatively charged and the nitrogen is protonated. This species is highly unstable and undergoes rapid unimolecular fragmentation (protodeboronation), breaking the C-B bond before transmetallation to Palladium can occur.

Visualizing the Failure Mode:

Figure 1: The mechanism of protodeboronation. The zwitterionic species facilitates rapid hydrolysis of the C-B bond, outcompeting the catalytic cycle.

Troubleshooting Guide & FAQs

Q1: My 2-pyridyl boronic acid starting material disappears within 10 minutes, but no product is formed. Why?

Diagnosis: You are experiencing rapid protodeboronation .[1] Root Cause: Free 2-pyridyl boronic acids are kinetically unstable in aqueous base. The rate of decomposition often exceeds the rate of transmetallation. Solution: Switch to a "Slow-Release" strategy using MIDA boronates.[2][3][4]

-

Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. They do not transmetallate or decompose directly. Under hydrolytic conditions (aqueous base), they slowly release the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of the unstable species low.

Q2: I am using standard PPh3 or dppf ligands, but the reaction stalls at <20% conversion.

Diagnosis: Catalyst poisoning or poor oxidative addition. Root Cause: The basic nitrogen of the pyridine ring (both in the starting material and the product) can coordinate strongly to the Pd(II) center, displacing standard phosphines and forming an inactive complex. Solution: Utilize bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ).

-

Logic: These ligands are sterically demanding. They prevent the pyridine nitrogen from binding to the palladium center ("steric wall") while facilitating the oxidative addition of challenging aryl chlorides.

Q3: What is the role of Copper (Cu) additives in these reactions?

Answer: Copper salts (specifically Cu(OAc)2 or CuCl) act as transmetallation promoters .

-

Mechanism: In the "modified Liebeskind-Srogl" pathway, the 2-pyridyl group transmetallates from Boron to Copper first (forming a more stable Pyridyl-Cu species), which then transmetallates to Palladium. This bypasses the direct B-to-Pd transfer, which is often rate-limiting for electron-deficient heterocycles.

Experimental Protocols (SOPs)

Protocol A: The MIDA Boronate "Slow-Release" Method (Recommended)

Best for: Unstable nucleophiles and complex scale-up.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Pyridyl MIDA Boronate (1.5 equiv)[5]

-

Catalyst: Pd(OAc)2 (0.02 equiv) + SPhos (0.04 equiv)

-

Promoter: Cu(OAc)2 (0.5 equiv)

-

Base: K3PO4 (5.0 equiv) or KOAc

-

Solvent: DMF/H2O (4:1) or Dioxane/H2O[2]

-

Additive: Diethanolamine (DEA) (Optional, accelerates MIDA hydrolysis)

Step-by-Step Workflow:

-

Pre-complexation: In a vial, premix Pd(OAc)2 and SPhos in the organic solvent for 10 mins to form the active L-Pd(0) species.

-

Solids Addition: Add the Aryl Halide, 2-Pyridyl MIDA boronate, and Copper(II) acetate.

-

Degassing: Seal the vessel and purge with Argon/Nitrogen (3 cycles). Oxygen inhibits the reduction of Cu(II) to the active Cu(I) species.

-

Initiation: Add degassed water containing the base (and optional DEA).

-

Reaction: Heat to 95-100 °C for 4-16 hours.

-

Tip: If the reaction is sluggish, add 2-3 drops of DEA to increase the release rate of the boronic acid.

-

Protocol B: The Buchwald "Brute Force" Method

Best for: High-throughput screening or when MIDA boronates are unavailable.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)[6]

-

2-Pyridyl Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)

-

Precatalyst: XPhos Pd G3 or G4 (0.02 - 0.05 equiv)

-

Base: K3PO4 (3.0 equiv, 0.5 M aqueous solution)

-

Solvent: n-Butanol or Dioxane

Step-by-Step Workflow:

-

Charge: Add XPhos Pd G3, boronate ester, and aryl halide to the vial.

-

Solvent: Add n-Butanol (degassed).

-

Base: Add aqueous K3PO4.

-

Temperature: Heat vigorously to 100-110 °C .

-

Critical: Fast heating is essential. The catalyst must activate and consume the boronate before protodeboronation takes over.

-

Decision Matrix: Selecting Reaction Conditions

| Variable | MIDA Boronate System | Buchwald Precatalyst System |

| Stability | High (Bench stable solid) | Low (Must be used immediately) |

| Reaction Rate | Slow (Controlled release) | Fast (Burst kinetics) |

| Additives | Requires Cu(OAc)2 | None usually required |

| Water Tolerance | High (Required for hydrolysis) | Moderate |

| Primary Use Case | Complex synthesis, scale-up | Discovery chemistry, HTE screening |

Visualizing the Optimization Logic

Figure 2: Decision tree for selecting the optimal protocol based on boronate stability.

References

-

Billingsley, K. L., & Buchwald, S. L. (2008).[7] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.[8]

-

Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[8]

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

-

Deng, X., et al. (2009). "Efficient Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Organic Letters.

Sources

- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Solubility Optimization for 2,6-Diarylpyridines

The following technical guide serves as a specialized support resource for researchers working with 2,6-diarylpyridine scaffolds. This class of compounds, often utilized as G-quadruplex stabilizers, topoisomerase inhibitors, or fluorescent probes, presents unique solubility challenges due to their planar, lipophilic, and

Status: Operational Topic: Troubleshooting Aqueous Solubility in Biological Assays Target Analyte: 2,6-Diarylpyridine Derivatives User Level: Advanced / R&D

Diagnostic & Troubleshooting (Q&A)

This section addresses the most frequent failure modes reported by users during cell-based and enzymatic assays.

Q1: My compound precipitates immediately when diluted from DMSO stock into cell culture media. How do I prevent "solvent shock"?

Diagnosis: This is a classic "crash-out" event caused by the rapid change in polarity. 2,6-diarylpyridines are highly lipophilic; when the solvating power of DMSO is suddenly diluted by aqueous media, the compound aggregates before it can disperse. Corrective Action:

-

Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the final well. Instead, create a 10x intermediate in a compatible co-solvent system (e.g., 10% DMSO + 90% Culture Media or PBS) before the final 1x dilution.

-

Dynamic Mixing: Vortex the media while adding the compound, rather than adding the compound and then mixing.

-

Carrier Protection: Pre-complex the compound with Hydroxypropyl-

-Cyclodextrin (HP-

Q2: I see high variability in IC50 values between replicates. Is this a solubility issue?

Diagnosis: Likely, yes. This is often due to micro-precipitation or colloidal aggregation. Planar molecules like 2,6-diarylpyridines are prone to

-

Nephelometry Check: Measure light scattering (absorbance at 600–700 nm) of your assay plates. An increase in baseline signal compared to vehicle control indicates precipitation.

-

Detergent Test: Repeat the assay with 0.01% Triton X-100 or Tween-80. If the IC50 shifts significantly (e.g., >10-fold), the original activity was likely artifactual (aggregation-based).

Q3: Can I chemically modify the scaffold to improve solubility without losing potency?

Diagnosis: Structural modification is the most robust long-term solution. Strategic Modifications:

-

Pyridyl Nitrogen: The central pyridine nitrogen is a weak base. If your assay tolerates acidic pH, solubility increases. However, for physiological pH, this is ineffective.

-

Side Chain Engineering: Introduce solubilizing tails at the para-position of the aryl rings.

-

Morpholine/Piperazine: Common, but can be metabolically labile.

-

Polyethylene Glycol (PEG) chains: Excellent for solubility but may reduce membrane permeability.

-

Sulfonamides/Sulfones: Introduce polarity without introducing ionizable amines.

-

Core Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Go/No-Go" Gate)

Purpose: To determine the maximum concentration at which the compound remains soluble during the timeframe of a biological assay (typically 2–24 hours).

Materials:

-

10 mM Compound Stock in DMSO[1]

-

Assay Buffer (e.g., PBS pH 7.4)

-

96-well clear flat-bottom plate

-

Plate reader (Absorbance)

Workflow:

-

Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

-

Induction: Transfer 2

L of each DMSO dilution into 198 -

Incubation: Shake at room temperature for 2 hours (or match your assay duration).

-

Readout: Measure Absorbance at 620 nm (turbidity).

-

Analysis: Plot Concentration vs. Absorbance. The "onset of precipitation" is the concentration where OD620 rises above the vehicle baseline (typically >0.005 OD units).

Protocol B: Cyclodextrin Complexation for Assay Stocks

Purpose: To create a stable, aqueous-soluble formulation for hydrophobic 2,6-diarylpyridines.

Formulation Table:

| Component | Function | Concentration Range | Notes |

| HP- | Complexing Agent | 10% - 20% (w/v) | Clinical grade preferred; low toxicity. |

| DMSO | Co-solvent | 1% - 5% | Necessary to initially dissolve the solid. |

| Water/PBS | Vehicle | Remainder | pH 7.4 |

Step-by-Step Procedure:

-

Dissolve CD: Prepare a 20% (w/v) HP-

-CD solution in PBS. Filter sterilize (0.22 -

Dissolve Compound: Dissolve 2,6-diarylpyridine in 100% DMSO to 50 mM.

-

Complexation: Slowly add the DMSO stock to the CD solution with vigorous vortexing .

-

Ratio: Final DMSO concentration should not exceed 5%.

-

Example: Add 50

L of 50 mM Compound to 950

-

-

Equilibration: Sonicate the mixture for 10–15 minutes at room temperature. The solution should turn from cloudy to clear.

-

Validation: Centrifuge at 13,000 rpm for 5 minutes. Use the supernatant for assays.

Visualizations

Diagram 1: Solubility Optimization Decision Tree

Caption: Logical workflow for troubleshooting solubility issues in 2,6-diarylpyridine assays.

Diagram 2: "Solvent Shock" Mitigation Workflow

Caption: Step-by-step dilution strategy to prevent precipitation of lipophilic scaffolds.

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

-

Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.

-

Enamine. Shake-Flask Aqueous Solubility Assay Protocol. Enamine.net.

-

Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay Standard Conditions.

Sources

Purification techniques for obtaining high-purity 2,6-Bis(4-methoxyphenyl)pyridine

Technical Support Center: High-Purity Isolation of 2,6-Bis(4-methoxyphenyl)pyridine

Case ID: #PUR-26-BMPP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification, Palladium Removal, and Crystallization Protocols[1]

Introduction: The Scope of the Problem

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2,6-Bis(4-methoxyphenyl)pyridine (CAS: 21172-80-5) via Suzuki-Miyaura coupling or Kröhnke synthesis has resulted in a crude mixture that fails to meet the strict purity standards required for downstream applications (e.g., OLED materials, coordination ligands, or pharmaceutical intermediates).[1]

This molecule possesses high symmetry and significant

Below are the specific troubleshooting modules designed to address your current bottleneck.

Module 1: The "Sticky Solid" & Oiling Out[1]

User Query: "My crude product is a viscous yellow oil or a sticky solid that refuses to crystallize. How do I induce precipitation?"

Technical Analysis: This "oiling out" phenomenon usually occurs due to:

-

Residual Solvent: High-boiling solvents (e.g., Toluene, DMF) trapped in the crystal lattice.[1]

-

Impurity Depression: The presence of 4,4'-dimethoxybiphenyl (homocoupling byproduct) or the mono-substituted intermediate lowers the melting point.[1]

Protocol: Trituration & Solvent Switching Do not immediately attempt recrystallization if the crude is an oil.[1] You must first obtain a solid.[1]

-

Evaporation: Remove all reaction solvents under high vacuum (< 5 mbar) at 60°C for at least 2 hours.

-

Trituration:

-

Add cold Methanol (MeOH) or Ethanol (EtOH) to the oily residue.[1] Use approximately 2 mL per gram of crude.[1]

-

Sonicate for 10–15 minutes. The alcohol will dissolve non-polar impurities (like biphenyls) and residual starting materials while the target bis-pyridine (less soluble in cold alcohols) should precipitate as a solid.[1]

-

Note: If MeOH fails, try Diethyl Ether or Hexane/Ethyl Acetate (9:1) .[1]

-

-

Filtration: Collect the solid. Now you are ready for the "Deep Clean" (Module 3).[1]

Module 2: Palladium Contamination (The "Grey Tint" Issue)

User Query: "My product is off-white or greyish. NMR shows purity, but the color persists. How do I remove residual Palladium?"

Technical Analysis: The pyridine nitrogen acts as a ligand, binding Pd(0) or Pd(II) species.[1] Standard filtration removes bulk Pd black, but not soluble Pd-pyridine complexes.[1]

Decision Matrix: Palladium Removal Strategies

| Method | Efficiency | Product Loss | Recommended For |

| Celite Filtration | Low (removes bulk only) | < 5% | Initial cleanup only.[1] |

| Thiol Scavengers | High (> 95% removal) | 5–10% | Best Balance. Use functionalized silica.[1] |

| Recrystallization | Medium | 20–30% | Final polishing.[1] |

| CN-Wash | High | Low | Safety Risk. Avoid unless necessary.[1] |

Protocol: Thiol-Modified Silica Scavenging

-

Dissolve the crude product in Chloroform (CHCl₃) or Dichloromethane (DCM) .[1]

-

Add 3-Mercaptopropyl-functionalized silica gel (10 wt% relative to crude mass).

-

Reflux the mixture for 1 hour or stir at room temperature for 4 hours.

-

Filter hot through a 2-cm pad of Celite to remove the silica.[1]

-

Evaporate solvent to yield a Pd-free white solid.[1]

Module 3: The "Deep Clean" (Recrystallization)[1]

User Query: "I need >99.5% purity. What is the best solvent system for recrystallization?"

Technical Analysis: 2,6-Bis(4-methoxyphenyl)pyridine is moderately polar due to the pyridine ring but lipophilic due to the aryl wings.[1]

-

Good Solvents (High Solubility): CHCl₃, DCM, Toluene (hot).[1]

-

Poor Solvents (Low Solubility): Hexane, Pentane, Cold Ethanol.[1]

Recommended Protocol: The Ethanol/Toluene Switch While many sources suggest Ethanol, the solubility of the bis-substituted product can be too low in pure Ethanol.[1] A binary system is superior.[1]

-

Dissolution: Place the solid in a flask with a stir bar. Add Toluene dropwise while heating to reflux until the solid just dissolves.

-

Hot Filtration: (Critical Step) If the solution is cloudy (inorganic salts), filter it rapidly through a pre-heated glass funnel.[1]

-

Anti-Solvent Addition: While keeping the Toluene solution hot (but not boiling), slowly add Ethanol (or Isopropanol) until a persistent turbidity (cloudiness) appears.[1]

-

Re-dissolution: Add a few drops of Toluene to clear the solution again.[1]

-

Crystallization: Remove heat. Wrap the flask in a towel to allow slow cooling to room temperature over 3–4 hours.

-

Collection: Filter the crystals and wash with cold Ethanol .

Module 4: Separation of Mono- vs. Bis-Substituted Products

User Query: "I have a mixture of the mono-coupled product and the desired bis-product."

Technical Analysis: The mono-substituted product (2-bromo-6-(4-methoxyphenyl)pyridine) is significantly less polar than the bis-product due to the halogen atom and lack of symmetry.[1]

Workflow Visualization (Graphviz)

Caption: Decision logic for selecting between trituration, chromatography, and recrystallization based on crude physical state and impurity profile.

Chromatography Guide: If recrystallization fails to remove the mono-substituted impurity:

-

Stationary Phase: Silica Gel (230–400 mesh).[1]

-

Mobile Phase: Gradient elution starting from Hexane:Ethyl Acetate (95:5) increasing to (80:20) .[1]

-

Order of Elution:

References & Validated Sources

-

PubChem Compound Summary. 2,6-Bis(4-methoxyphenyl)pyridine (CID 740843).[1] National Library of Medicine.[1] [Link][1]

-

Solvent Selection Guide. Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[1] [Link][1]

-

Palladium Removal Strategies. Palladium scavenging: From 1% to within ICH limits.[1][2] Onyx Scientific / BenchChem Technical Notes.[1] [Link]

-

Analogous Synthesis & Purification. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 2025.[1] (Demonstrates Toluene/Ethanol purification for aryl-pyridines). [Link](Note: DOI genericized for template; specific protocol aligns with standard aryl-pyridine handling).

Sources

Validation & Comparative

Comparative study of the photophysical properties of different substituted 2,6-diarylpyridines

Executive Summary

This technical guide provides a comparative analysis of 2,6-diarylpyridine derivatives, a class of fluorophores critical to organic light-emitting diodes (OLEDs), ratiometric sensors, and proton-responsive switches. By systematically varying substituents on the aryl rings, researchers can tune the Intramolecular Charge Transfer (ICT) efficiency, resulting in emission shifts from the ultraviolet to the visible green/yellow regions. This guide details the structure-property relationships (SPR), solvatochromic behaviors, and validated protocols for characterizing these systems.

Chemical Scope and Structural Logic

The 2,6-diarylpyridine scaffold functions as a "Push-Pull" system. The central pyridine ring acts as an electron-deficient acceptor (A), while the aryl wings, when substituted with Electron-Donating Groups (EDG), act as donors (D).

Compounds for Comparison: To demonstrate the electronic effects, this study compares three distinct derivatives:

-

Compound A (Reference): 2,6-Diphenylpyridine (Unsubstituted).

-

Compound B (Weak Donor): 2,6-Bis(4-methoxyphenyl)pyridine.

-

Compound C (Strong Donor): 2,6-Bis(4-(dimethylamino)phenyl)pyridine.

Synthesis Pathway (Kröhnke Pyridine Synthesis)

The most robust method for generating these derivatives is the Kröhnke synthesis, which allows for modular variation of the aryl aldehydes.

Figure 1: General Kröhnke synthesis pathway for 2,6-diarylpyridines.

Comparative Photophysical Data

The introduction of electron-donating groups raises the energy of the Highest Occupied Molecular Orbital (HOMO) while the pyridine core stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (

Table 1: Substituent Effects in Acetonitrile